molecular formula C11H17ClN2O2 B13768634 Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride CAS No. 63982-47-8

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride

Cat. No.: B13768634
CAS No.: 63982-47-8
M. Wt: 244.72 g/mol
InChI Key: KWENXLVKXBGHNK-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular configuration, which includes a carbamic acid ester linked to a dimethylamino group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 3-dimethylamino-4-methylphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, 4-methylphenyl, methyl ester

Uniqueness

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

63982-47-8

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

dimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;chloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4;/h5-7H,1-4H3,(H,12,14);1H

InChI Key

KWENXLVKXBGHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-]

Origin of Product

United States

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